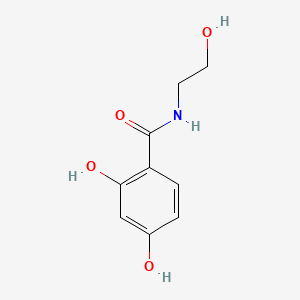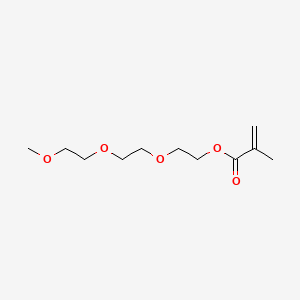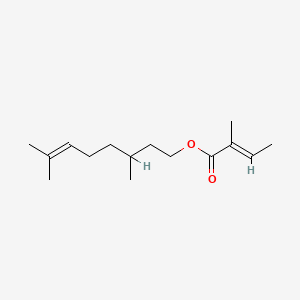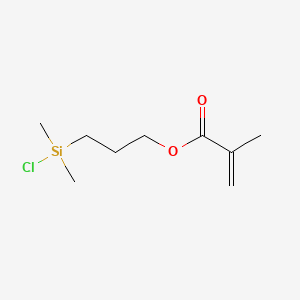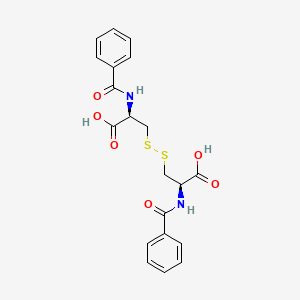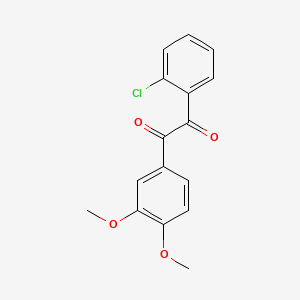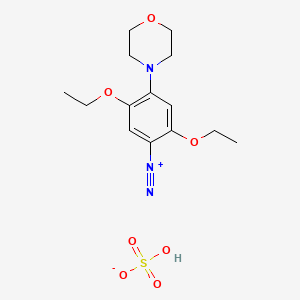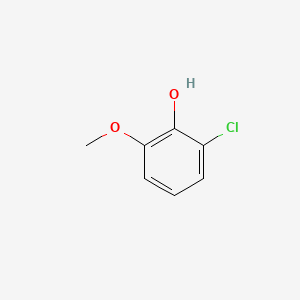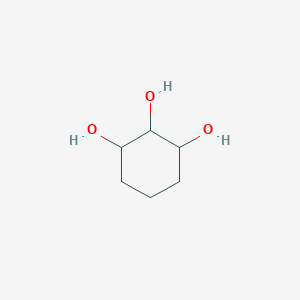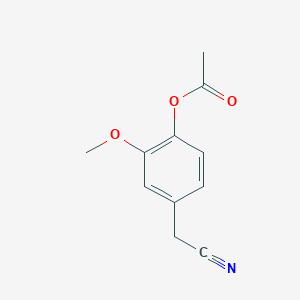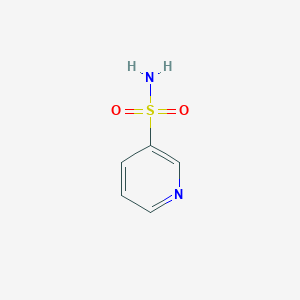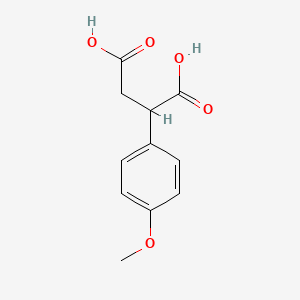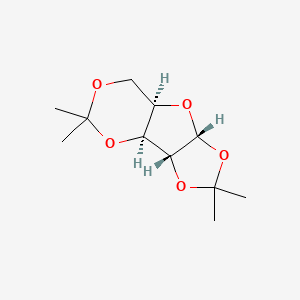
1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose
説明
1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose is a biochemical reagent . It is a white to almost white powder or crystal . It is used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose is C11H18O5 . Its molecular weight is 230.26 . The SMILES string representation of its structure is CC1(C)O[C@H]2OC@HC@H[C@H]2O1 .
Physical And Chemical Properties Analysis
1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose is a solid at 20°C . It has a melting point of 43.0 to 46.0°C and a boiling point of 125°C at 1 mmHg . Its specific rotation is +18.0 to +20.0 deg (C=3, Acetone) .
科学的研究の応用
Application 1: Biochemical Assay Reagent
- Application Summary : It is used as a reagent in biochemical assays to study and measure biological processes .
- Results and Outcomes : The use of this compound in assays has led to the identification of key biological materials and organic compounds relevant to life science research .
Application 2: Synthesis of Nucleoside Analogues
- Application Summary : It serves as an intermediate in the synthesis of novel nucleoside analogues, which are compounds of interest for antiviral drug development .
- Results and Outcomes : This process has enabled the creation of new molecules that can be tested for their antiviral properties .
Application 3: Biological Material for Research
- Application Summary : It is used as a biological material in life science research to explore cellular and molecular functions .
- Results and Outcomes : Studies have provided insights into the compound’s role and effects within biological contexts .
Application 4: Organic Compound for Research
- Application Summary : As an organic compound, it is used to investigate chemical properties and reactions pertinent to organic synthesis .
- Results and Outcomes : The findings contribute to a deeper understanding of organic compound behavior and potential applications .
Application 5: Antihyperglycemic Drug Research
- Application Summary : Research has explored its potential as an antihyperglycemic agent, which could be beneficial for treating Type 2 diabetes mellitus .
- Results and Outcomes : Initial studies indicate that D-xylose can enhance glucose transport in a non-insulin-dependent manner, suggesting therapeutic potential .
Application 6: Study of Glucose Transport Mechanisms
- Application Summary : It is used to understand the mechanisms of glucose transport across cell membranes .
- Results and Outcomes : The research has shown that certain derivatives can modulate glucose transport, providing valuable information for diabetes treatment strategies .
Application 13: Intermediate for C-glycosides Synthesis
- Application Summary : It is used as an intermediate in the synthesis of C-glycosides, which are important in the development of carbohydrate-based molecules .
- Results and Outcomes : The synthesis approach has been successful in creating various C-glycosides used in medicinal chemistry .
Application 14: Development of Antiviral Agents
- Application Summary : Derivatives of this compound are utilized in the synthesis of novel nucleoside analogues with potential antiviral activity .
- Results and Outcomes : The synthesized nucleosides are tested for their efficacy against various viruses, contributing to the development of new antiviral drugs .
Application 15: Enhancing Glucose Transport
- Application Summary : Research has indicated that derivatives of this compound may increase glucose transport in a non-insulin-dependent manner, which is significant for diabetes treatment .
- Results and Outcomes : The studies have shown a positive effect on glucose transport, suggesting a potential role in managing diabetes .
特性
IUPAC Name |
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZDPBSWYPINNF-BZNPZCIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@@H]3[C@H](O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174993 | |
| Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose | |
CAS RN |
20881-04-3 | |
| Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020881043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




